1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

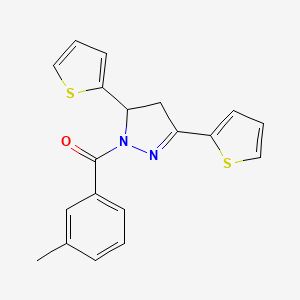

Structure and Synthesis: The compound 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole features a pyrazoline core substituted at positions 1, 3, and 3. The 1-position is modified with a 3-methylbenzoyl group, while the 3- and 5-positions bear thiophen-2-yl moieties. Thiophene-containing pyrazolines, such as those in and , are synthesized using hydrazonoyl halides or thiophene-functionalized precursors, suggesting similar routes for the target compound.

Properties

IUPAC Name |

(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS2/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHYBLVBQQFGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the condensation of 3-methylbenzoyl chloride with 3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions on the thiophene rings.

Major Products Formed

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Alcohol derivatives of the benzoyl moiety.

Substitution: Halogenated derivatives of the thiophene rings.

Scientific Research Applications

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: The compound is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with DNA or proteins can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Features :

- Thiophene Substituents: The electron-rich thiophene rings likely enhance π-π stacking interactions and influence electronic properties, such as nonlinear optical (NLO) behavior .

Comparison with Structural Analogues

Analgesic and Antimicrobial Activity :

- Methoxyphenyl Analogues : Compounds like 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () exhibit significant analgesic activity (acetic acid-induced writhing test) due to methoxy groups enhancing electron-donating effects and receptor binding .

- Methylphenyl Analogues : 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () demonstrates industrial applications as fluorescent agents, suggesting that methyl groups may enhance photophysical properties .

Optical and Electronic Properties

Nonlinear Optical Behavior:

- Chlorophenyl Analogues : 3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole exhibits high second-order hyperpolarizability (γ = 2.1 × 10⁻³⁰ esu), linked to electron-withdrawing Cl groups enhancing NLO response .

- Thiophene Influence : Thiophene’s conjugated system likely increases the target compound’s third-order susceptibility (χ⁽³⁾), as seen in similar heteroaromatic systems .

Table 2: Optical Properties Comparison

Structural and Crystallographic Insights

Hydrogen Bonding and Packing :

Biological Activity

1-(3-Methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of specific precursor compounds under controlled conditions. The compound is characterized by the presence of a pyrazole core substituted with thiophene rings and a methylbenzoyl group.

Key Structural Features

- Molecular Formula : C₁₈H₁₅N₂OS₂

- Molecular Weight : 335.45 g/mol

- Melting Point : Approximately 219–220°C

The crystal structure indicates significant dihedral angles between the rings, which may influence its biological activity through steric and electronic effects .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including the compound . For instance:

- Inhibition of HIV : Certain pyrazole derivatives have shown promising results against HIV-1, with effective concentrations (EC50) in the low micromolar range. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole core can enhance antiviral activity .

- Measles Virus Inhibition : A related study indicated that optimized pyrazole compounds exhibited EC50 values as low as 60 nM against MeV, demonstrating significant antiviral efficacy .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, revealing IC50 values indicating cytotoxic effects. For example, similar compounds in this class have demonstrated IC50 values ranging from 10 μM to 30 μM against different cancer cell lines .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Example A | MCF-7 (Breast) | 15 |

| Example B | HeLa (Cervical) | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored in various models:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that certain pyrazole compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism by which these compounds could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related pyrazole compounds:

- Study on HIV Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit HIV replication. The most potent compound showed an EC50 value of 0.02 μM with a high therapeutic index, indicating low cytotoxicity relative to its antiviral activity .

- Antitumor Activity Assessment : In a study assessing various pyrazole derivatives for anticancer activity, one derivative demonstrated significant inhibition of tumor growth in xenograft models, with an IC50 value significantly lower than standard chemotherapeutics .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with pyrazole derivatives resulted in a marked decrease in paw edema and inflammatory cytokine levels compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.